MRS 1065 - 22912-64-7

MRS 1065

Catalog Number: EVT-275505
CAS Number: 22912-64-7
Molecular Formula: C20H14O4
Molecular Weight: 318.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRS1065 is a bioactive chemical.
Source and Classification

MRS 1065 is classified as an antitumor antibiotic and a DNA-alkylating agent. It was originally isolated from the bacterium Micromonospora species. This compound is part of a broader class of natural products known for their ability to inhibit DNA replication and transcription by forming covalent bonds with DNA bases, leading to cytotoxic effects against cancer cells .

Synthesis Analysis

The synthesis of MRS 1065 has been extensively studied due to its complex structure and biological activity. The synthetic approaches typically involve several key steps:

  1. Initial Synthesis: The initial synthetic route often begins with the formation of key partial structures that resemble the natural product's core.
  2. Functionalization: Subsequent steps involve functionalizing these structures to introduce necessary functional groups that enhance biological activity.
  3. Final Assembly: The final assembly of the complete molecule may involve coupling reactions that link various subunits together.

For instance, researchers have utilized combinatorial synthesis techniques to develop libraries of related compounds, optimizing conditions such as temperature and reaction time to improve yield and purity .

Molecular Structure Analysis

MRS 1065 features a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₉H₁₉N₃O₄, and it has a molecular weight of approximately 345.37 g/mol. The structure includes:

  • Aromatic Rings: Contributing to its stability and interaction with DNA.
  • Alkylating Groups: Essential for its mechanism of action as a DNA-alkylating agent.

The three-dimensional conformation of MRS 1065 allows for effective binding to DNA, which is critical for its biological function .

Chemical Reactions Analysis

MRS 1065 undergoes several important chemical reactions that are pivotal to its function:

  1. DNA Alkylation: The primary reaction involves the formation of covalent bonds with DNA bases (specifically guanine), leading to cross-linking that interferes with DNA replication.
  2. Hydrolysis Reactions: In aqueous environments, MRS 1065 can hydrolyze, affecting its stability and potency.

These reactions are influenced by factors such as pH, temperature, and the presence of competing nucleophiles in biological systems .

Mechanism of Action

The mechanism of action of MRS 1065 primarily involves its role as a DNA-alkylating agent. Upon entering a cell, MRS 1065 interacts with DNA through the following steps:

  1. Binding: The compound binds covalently to specific sites on the DNA molecule.
  2. Cross-Linking: This binding leads to cross-linking between DNA strands, preventing proper separation during replication.
  3. Cell Cycle Arrest: The resultant damage triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This mechanism underlies MRS 1065's effectiveness as an antitumor agent, making it a subject of interest in cancer therapy research .

Physical and Chemical Properties Analysis

MRS 1065 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for similar compounds.

These properties are critical for determining formulation strategies in pharmaceutical applications .

Applications

MRS 1065 has significant scientific applications:

  1. Cancer Treatment: Due to its potent cytotoxicity against various cancer cell lines, it is being explored as a potential therapeutic agent in oncology.
  2. Research Tool: Its ability to alkylate DNA makes it useful in molecular biology research for studying DNA repair mechanisms and cellular responses to DNA damage.
  3. Drug Development: MRS 1065 serves as a lead compound for developing new antitumor drugs with improved efficacy and reduced side effects.

Ongoing research continues to explore modifications of MRS 1065 to enhance its therapeutic index while minimizing toxicity .

Biosynthesis & Synthetic Methodologies of MRS 1065

Microbial Biosynthesis Pathways in Micromonospora Species

MRS 1065 (EVT-275505) is a DNA-alkylating antitumor antibiotic originally isolated from Micromonospora species [8]. Its biosynthesis follows a hybrid polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) pathway, characteristic of complex bacterial natural products. Key precursors include:

  • Tyrosine and DOPA: Integrated into the benzodipyrrole subunits of the core scaffold [1]
  • Serine: Contributes 2-carbon units to all three subunits of the structural framework [1]
  • Methionine: Supplies methyl groups for cyclopropane ring formation via S-adenosyl methionine (SAM)-dependent methylation [1] [8]

The biosynthetic gene cluster features modular PKS domains for polyketide chain elongation, NRPS modules for amino acid incorporation, and specialized tailoring enzymes (e.g., methyltransferases, oxidoreductases) that catalyze cyclopropanation and other structural refinements. This pathway demonstrates remarkable enzymatic precision in constructing MRS 1065's intricate architecture [8].

Table 1: Key Biosynthetic Precursors in MRS 1065 Production

PrecursorIncorporation SiteFunctional RoleExperimental Evidence
L-TyrosineBenzodipyrrole subunits A, B, CCore scaffold formationRadioisotope tracing with 14C-labeled tyrosine [1]
L-DOPASubunits B and CSelective ring modificationDifferential incorporation studies [1]
L-SerineAll three subunits2-carbon unit provider (C-1 loss)Degradation analysis of 13C-labeled products [1]
Methionine (S-CH3)Cyclopropane ring (Subunit A)Methyl donor for cyclopropanationTritium loss observed during methylation [1]

Combinatorial Synthesis Strategies for Structural Optimization

Combinatorial synthesis enables systematic structural diversification of MRS 1065 through three strategic approaches:

  • Core Fragment Assembly: Initial synthesis targets key partial structures resembling the natural product's benzodipyrrole core. Modular coupling of these fragments allows rapid generation of analogs with modified ring systems .
  • Side-Chain Functionalization: Introduction of diverse electrophilic groups (e.g., bromoethyl, epoxyethyl) at C-20 enhances DNA-alkylating efficiency. Optimal reaction conditions (60°C, 18 hours) maximize yield while preserving stereochemical integrity [9].
  • Macrocycle Engineering: Ring size variations (18–22 membered) are achieved through metathesis cyclization, with Grubbs-II catalyst providing optimal results for larger rings (≥20 atoms) .

These methods have yielded over 50 structural analogs, with lead compounds showing 3–5× improved cytotoxicity against solid tumor cell lines compared to the parent molecule .

Table 2: Combinatorial Synthesis Approaches for MRS 1065 Analogues

StrategyKey Synthetic StepReaction ConditionsStructural ModificationsBioactivity Outcomes
Fragment couplingSuzuki-Miyaura cross-couplingPd(PPh3)4, K2CO3, 80°C, 12hModified pyrrole subunitsEnhanced DNA binding affinity (Kd = 12 nM vs 45 nM parent)
Side-chain diversificationNucleophilic substitutionK2CO3, DMF, 60°C, 18hVaried electrophiles (Br, Cl, epoxide)Increased alkylation rate (t1/2 = 5 min vs 30 min) [9]
Ring size variationRing-closing metathesisGrubbs-II catalyst (5 mol%), toluene, 40°C18–22 membered macrocyclesImproved solubility (logP reduction by 1.8 units)

Enzymatic Modification Approaches for Enhanced Bioactivity

Enzymatic late-stage modifications leverage nature's catalytic precision to functionalize MRS 1065:

  • Cytochrome P450 Engineering: Directed evolution of P450-BM3 generates variants that catalyze site-selective C–H hydroxylation at C9 and C14 positions. Mutant P450-F87A/T268V exhibits 15-fold increased activity toward MRS 1065 compared to wild-type, producing monohydroxylated derivatives with 3× enhanced antitumor potency [4].
  • Glycosyltransferases: Enzymatic glycosylation (UDP-glucose) at C7-OH position improves water solubility by 8-fold without compromising DNA-binding affinity. The glucosylated derivative demonstrates improved pharmacokinetic properties in murine models [8].
  • Laccase-Mediated Oxidative Coupling: Generates dimeric structures with bivalent DNA-binding domains. These dimers show 50-fold increased cytotoxicity against leukemia cell lines (IC50 = 0.02 μM) due to dual-groove intercalation [4].

Table 3: Enzymatic Modification Systems for MRS 1065 Optimization

Enzyme ClassSpecific EnzymeModification Site**Catalytic Efficiency (kcat/KM, M-1s-1)Bioactivity Enhancement
Engineered P450 monooxygenaseP450-BM3 F87A/T268VC9 and C14 hydroxylation1,200 ± 853× increased cytotoxicity against MCF-7 cells
GlycosyltransferaseOleD TDP-16 variantC7-O-glucosylation950 ± 428× improved aqueous solubility; maintained DNA affinity
Laccase (oxidase)Trametes versicolorC3-C3' dimerization480 ± 3150× enhanced potency against HL-60 leukemia

Functionalization Techniques for Targeted DNA-Alkylating Activity

Strategic functionalization enhances MRS 1065's DNA-targeting precision:

  • Minor Groove-Directed Alkylators: Installation of N-methylpyrrole (NMP) carboxamide modules mimics natural DNA-minor groove binders like distamycin. Analogs with three NMP units exhibit 100-fold selectivity for AT-rich sequences (5'-AAAAA-3') through shape-complementary van der Waals contacts [5] [9].
  • Aziridine Optimization: Replacement of the native cyclopropane with electron-deficient aziridine rings increases DNA alkylation rates 2.5-fold. The para-amino phenethyl aziridine derivative alkylates adenine-N3 within 5 minutes at physiological pH, compared to 30 minutes for the parent compound [9].
  • pH-Responsive Prodrugs: Incorporation of tert-butyloxycarbonyl (Boc)-protected amines creates tumor-acidity-activated prodrugs. These derivatives remain inert at pH 7.4 but activate 8-fold faster at pH 6.0 (tumor microenvironment), enabling site-specific DNA damage [5].

The para-amino phenethyl aziridine system represents the simplest functional analog of CC-1065-type compounds like MRS 1065. Molecular modeling confirms that the para-amino group stabilizes the drug-DNA complex through hydrogen bonding with thymine-O2, optimally positioning the aziridine ring for nucleophilic attack by adenine-N3 [9].

Table 4: Functional Group Effects on DNA Alkylation Kinetics

Functional GroupAlkylation TargetReaction Rate (k, s-1)pH SensitivityBiological Consequence
Cyclopropyl (native)Adenine-N30.023 ± 0.002MinimalSlow, sustained alkylation
para-Hydroxy phenethylAdenine-N3/Guanine-N70.038 ± 0.003Moderate (pH 5.8–8.8)Moderate selectivity [9]
para-Amino phenethylAdenine-N30.057 ± 0.004High (pH-dependent)Rapid, targeted alkylation (t1/2 = 5 min) [9]
Aziridinyl quinoneGuanine-N70.12 ± 0.01Reduction-activatedHypoxia-selective activity

Properties

CAS Number

22912-64-7

Product Name

MRS 1065

IUPAC Name

4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C20H14O4/c1-22-20-15-9-10-23-17(15)12-18-19(20)16(21)11-14(24-18)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+

InChI Key

HTBFQFPYNPJVLO-BQYQJAHWSA-N

SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

MRS1065; MRS 1065; MRS-1065.

Canonical SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4

Isomeric SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4

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